molecular formula C26H30N4O2 B11376656 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11376656
M. Wt: 430.5 g/mol
InChI Key: VAVWSZCHBKFJLI-UHFFFAOYSA-N
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Description

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:

    Formation of the Indole Moiety: Starting with 5-methylindole, the indole ring can be formed through cyclization reactions.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization reactions involving the indole and piperazine intermediates.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the pyrrolidinone ring can produce hydroxylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The pyrrolidinone ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-3-yl)ethyl)-4-(4-phenylpiperazin-1-yl)pyrrolidin-2-one: Similar structure but lacks the methyl group on the indole ring.

    1-(2-(5-bromo-1H-indol-3-yl)ethyl)-4-(4-phenylpiperazin-1-yl)pyrrolidin-2-one: Similar structure but has a bromine atom instead of a methyl group on the indole ring.

Uniqueness

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C26H30N4O2/c1-19-7-8-24-23(15-19)20(17-27-24)9-10-30-18-21(16-25(30)31)26(32)29-13-11-28(12-14-29)22-5-3-2-4-6-22/h2-8,15,17,21,27H,9-14,16,18H2,1H3

InChI Key

VAVWSZCHBKFJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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